molecular formula C13H15N5O3 B3345013 2-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide CAS No. 1001500-02-2

2-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide

Cat. No.: B3345013
CAS No.: 1001500-02-2
M. Wt: 289.29 g/mol
InChI Key: VGEBHXLPQDDNTN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, linked to a benzoic acid hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-diketone with hydrazine in the presence of an acid catalyst.

    Methylation: Methyl groups are introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

    Linking to Benzoic Acid Hydrazide: The final step involves the condensation of the substituted pyrazole with benzoic acid hydrazide under reflux conditions in the presence of a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, base catalysts like sodium hydroxide.

    Condensation: Aldehydes or ketones, acidic or basic conditions.

Major Products

    Reduction: 2-(3,5-Dimethyl-4-amino-pyrazol-1-ylmethyl)-benzoic acid hydrazide.

    Substitution: Various alkylated or acylated derivatives.

    Condensation: Hydrazones with different substituents.

Scientific Research Applications

2-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazide moiety can form hydrogen bonds with active sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-propionic acid hydrazide
  • 2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-acetic acid hydrazide

Uniqueness

2-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide is unique due to its specific substitution pattern and the presence of both nitro and hydrazide functional groups. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-8-12(18(20)21)9(2)17(16-8)7-10-5-3-4-6-11(10)13(19)15-14/h3-6H,7,14H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEBHXLPQDDNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2C(=O)NN)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153542
Record name 2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-02-2
Record name 2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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